molecular formula C12H15IN2O3S B2616929 1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 942875-23-2

1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B2616929
CAS No.: 942875-23-2
M. Wt: 394.23
InChI Key: LBXMPYRJGOQMIE-UHFFFAOYSA-N
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Description

1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide is a sulfonamide derivative featuring a piperidine core substituted at the 1-position with a 4-iodophenylsulfonyl group and at the 4-position with a carboxamide moiety. The iodine atom on the phenyl ring introduces steric bulk and polarizability, which may influence binding interactions in biological systems.

Properties

IUPAC Name

1-(4-iodophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN2O3S/c13-10-1-3-11(4-2-10)19(17,18)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXMPYRJGOQMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the iodophenyl sulfonyl precursor. The synthetic route often includes:

    Formation of the Iodophenyl Sulfonyl Precursor: This step involves the iodination of a phenyl sulfonyl compound under controlled conditions.

    Coupling with Piperidine: The iodophenyl sulfonyl precursor is then coupled with piperidine-4-carboxamide under specific reaction conditions to form the final compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. This can include the use of catalysts, temperature control, and purification techniques.

Chemical Reactions Analysis

Chemical Transformations

The compound undergoes several characteristic reactions influenced by its functional groups:

Hydrolysis
The carboxamide group can hydrolyze under acidic or basic conditions to form carboxylic acid derivatives.

Substitution reactions
The iodine atom on the phenyl ring may participate in nucleophilic aromatic substitution (e.g., Suzuki coupling) under catalytic conditions.

Sulfonamide modifications
The sulfonyl group can undergo displacement reactions with nucleophiles (e.g., amines, alcohols) to form sulfonate esters or amides.

Example reaction pathways :

  • Sulfonamide hydrolysis :
    Ar-SO2NHR+H2OAr-SO3H+NH3\text{Ar-SO}_2\text{NHR} + \text{H}_2\text{O} \rightarrow \text{Ar-SO}_3\text{H} + \text{NH}_3
    (Catalyzed by acids/bases).

  • Iodine displacement :
    Ar-I+NuAr-Nu+I\text{Ar-I} + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{I}^-
    (Requires activating groups for efficiency).

Biological Reaction Mechanisms

While direct biological data for this compound is limited, related sulfonamide derivatives exhibit notable interactions:

Enzyme inhibition
Sulfonamides like 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide show low nanomolar inhibition of carbonic anhydrase isoforms (e.g., hCA IX/XII) through active-site binding . Molecular dynamics simulations reveal hydrogen bonding and hydrophobic interactions with enzyme residues .

Antimicrobial activity
Piperidine-based sulfonamides may disrupt bacterial folate synthesis via dihydropteroate synthase inhibition, a common sulfonamide mechanism.

Physical and Structural Data

Property Value
Molecular formulaC₁₁H₁₂IN₂O₃S
Molecular weight360.20 g/mol
SolubilityModerate in polar solvents
StabilityStable under standard conditions

Optimization and Challenges

Research on analogous compounds highlights key considerations:

  • Reaction efficiency : Solvent choice (e.g., DMF vs. DCM) and catalyst load critically influence yield .

  • Selectivity : Structural modifications (e.g., substituent positions) significantly affect biological activity and metabolic stability .

  • Recycling : Some syntheses use deep eutectic solvents (DES) for catalyst recovery, enhancing sustainability .

This compound exemplifies the complex interplay between structural design and reactivity in sulfonamide chemistry, offering a versatile scaffold for further medicinal optimization.

Scientific Research Applications

Synthesis of 1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide

The synthesis of this compound typically involves several key steps:

  • Formation of the Iodophenyl Sulfonyl Precursor : This step often requires the iodination of a phenyl sulfonyl compound under controlled conditions.
  • Coupling with Piperidine : The iodophenyl sulfonyl precursor is then coupled with piperidine-4-carboxamide under specific reaction conditions to yield the final compound.

Optimizing these steps can enhance yield and purity, often involving catalysts and precise temperature control.

Structure

The molecular formula of this compound is C12H14N2O2S, with a molecular weight of 270.32 g/mol. The presence of the sulfonamide functional group contributes to its reactivity and potential biological activity.

Reactions

This compound can undergo various chemical reactions, including:

  • Substitution Reactions : The iodophenyl group can participate in nucleophilic substitution.
  • Oxidation and Reduction : The sulfonyl group may undergo oxidation or reduction.
  • Coupling Reactions : The piperidine ring can engage in coupling reactions with other compounds.

Applications in Scientific Research

This compound has several notable applications across different fields:

Chemistry

  • Building Block for Synthesis : It serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules.
  • Reagent in Organic Reactions : Its unique structure enables it to act as a reagent in various organic transformations.

Biology

  • Biological Activity Studies : Research has focused on its interactions with biological macromolecules, particularly proteins. The iodophenyl group can interact with aromatic residues, while the sulfonyl group may form hydrogen bonds with amino acids.

Medicine

  • Potential Therapeutic Applications : Investigations are ongoing into its efficacy as a precursor for drug development. Studies suggest it may have anticancer properties by modulating enzyme activities involved in cancer progression.

Industry

  • Material Development : It is utilized in the development of new materials and as an intermediate in producing various chemical products.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures have shown promising results in inducing apoptosis in breast cancer cells by activating caspase pathways .
  • Biological Mechanisms : Studies have demonstrated that the compound can modulate enzyme activities critical for cancer cell proliferation. Its interactions with specific molecular targets suggest it may inhibit pathways involved in tumor growth .
  • Material Science Applications : The compound has been explored for its utility in developing novel materials, particularly those requiring specific chemical functionalities that can enhance performance or stability.

Mechanism of Action

The mechanism of action of 1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The iodophenyl group can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table summarizes critical structural and physicochemical differences between 1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Notable Features References
This compound 4-Iodophenyl sulfonyl C₁₂H₁₄IN₂O₃S 424.22* Iodine enhances halogen bonding potential; moderate lipophilicity.
1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide 4-Acetamidophenyl sulfonyl C₁₄H₁₉N₃O₄S 325.38 Polar acetamido group improves solubility; potential hydrogen-bonding interactions
1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide 3-Fluoro-4-methoxyphenyl sulfonyl C₁₃H₁₅FN₂O₄S 330.33 Fluorine increases electronegativity; methoxy enhances lipophilicity
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide 4-Methylphenyl sulfonyl + phenethyl amide C₂₁H₂₆N₂O₃S 386.51 Phenethyl amide introduces steric bulk; higher molecular weight
1-[(4-Iodo-3-methoxyphenyl)sulfonyl]piperidine-4-carboxamide 4-Iodo-3-methoxyphenyl sulfonyl C₁₃H₁₇IN₂O₄S 424.25 Methoxy adjacent to iodine may alter binding orientation

*Calculated based on standard atomic weights.

Biological Activity

1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a sulfonyl group and an iodophenyl moiety. This configuration is significant for its interaction with biological targets, particularly proteins involved in cell survival and proliferation.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein interactions that are crucial for cancer cell survival. Similar compounds have been shown to target Bcl-2 and Bcl-xL proteins, which are pivotal in the regulation of apoptosis. For instance, modifications on the acid group of related compounds have demonstrated varying effects on binding affinity and cellular activity against cancer cell lines .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Effect Reference
Bcl-2/Bcl-xL Inhibition Potent inhibitor with IC50 values in the nanomolar range
Anticancer Activity Effective in reducing tumor growth in various cancer models
Enzyme Inhibition Potential as a carbonic anhydrase inhibitor, showing selectivity towards tumor-associated isoforms
Antibacterial Properties Moderate to strong activity against specific bacterial strains

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of sulfonamide derivatives, compounds similar to this compound were evaluated for their effectiveness against small-cell lung cancer. The results indicated that these compounds could significantly inhibit cell proliferation, with IC50 values reflecting strong potency .

Case Study 2: Enzyme Inhibition

Another investigation assessed the inhibitory effects of sulfonamide derivatives on human carbonic anhydrases (hCAs). Compounds were tested against hCA I, II, IX, and XII, revealing that certain derivatives displayed low nanomolar inhibitory concentrations while maintaining selectivity for tumor-associated isoforms . This suggests that this compound may possess similar properties.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of piperidine derivatives has indicated that modifications at specific positions can enhance biological activity. For example:

  • Substitution Patterns : Electron-withdrawing groups at the para position of the phenyl ring significantly affect binding affinity and cellular activity.
  • Hydrophobic Interactions : The presence of bulky groups can impact the compound's interaction with target proteins, influencing its overall efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of piperidine-4-carboxamide derivatives. A general procedure involves coupling 4-iodobenzenesulfonyl chloride with piperidine-4-carboxamide under basic conditions (e.g., triethylamine in dry DCM). Optimization includes:

  • Temperature : Reactions at 0–5°C minimize side reactions.
  • Catalyst : Use of DMAP (4-dimethylaminopyridine) to enhance sulfonylation efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
    • Data Reference : Yields for analogous compounds range from 65% to 85%, with purity >98% confirmed by HPLC .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., sulfonyl group at C-1 of piperidine; iodophenyl protons at δ 7.6–8.0 ppm).
  • IR Spectroscopy : Identifies sulfonyl (S=O stretch at ~1350 cm⁻¹) and carboxamide (N–H bend at ~1650 cm⁻¹) functional groups.
  • Elemental Analysis : Validates molecular formula (e.g., C₁₂H₁₃IN₂O₃S) with <0.3% deviation .
    • Validation : Melting points (e.g., 140–142°C for analogs) and HRMS (exact mass ± 0.001 Da) ensure consistency .

Q. What are the primary biological targets or pathways investigated for this compound in preclinical research?

  • Methodological Answer : The compound is studied for:

  • Enzyme Inhibition : Carbonic anhydrase isoforms (e.g., hCA II/IX) due to sulfonamide interactions with zinc-active sites.
  • Receptor Modulation : G-protein-coupled receptors (GPCRs) like muscarinic acetylcholine receptors, where piperidine derivatives act as allosteric modulators .
    • Experimental Design : IC₅₀ assays (e.g., fluorescence-based inhibition) and radioligand binding studies (e.g., [³H]-NMS displacement) quantify activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data when modifying the sulfonyl or carboxamide substituents?

  • Methodological Answer :

  • Systematic Substitution : Synthesize derivatives with halogen (e.g., Cl, F) or methyl groups on the phenyl ring to assess electronic/steric effects.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Thr199 in hCA II) .
  • Data Reconciliation : Compare activity trends across analogs (e.g., logP vs. IC₅₀) to distinguish outliers caused by solubility or assay variability .

Q. What experimental strategies are recommended to elucidate the binding mode of this compound with its target enzymes or receptors?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with purified protein (e.g., hCA II) to resolve binding interactions at atomic resolution.
  • Mutagenesis Studies : Replace key residues (e.g., His94 in hCA II) to validate binding pockets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How should researchers design stability studies to assess the compound’s degradation under various pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24–72 hours.
  • Analytical Monitoring : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to track degradation products.
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots for temperature-dependent stability .

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